3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide
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Overview
Description
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a chlorophenyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Introduction of the Chlorophenyl Group: The benzylpiperazine is then reacted with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.
Formation of Propanamide: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazino)-N-(3-chlorophenyl)propanamide: Similar structure but with a methyl group instead of a benzyl group.
3-(4-Phenylpiperazino)-N-(3-chlorophenyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE is unique due to its specific combination of a benzylpiperazine moiety and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24ClN3O |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C20H24ClN3O/c21-18-7-4-8-19(15-18)22-20(25)9-10-23-11-13-24(14-12-23)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25) |
InChI Key |
KDQZAASXGPCWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
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